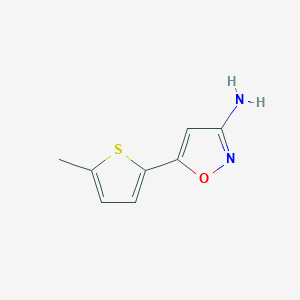
5-(5-Methylthiophen-2-yl)isoxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Methylthiophen-2-yl)isoxazol-3-amine is a heterocyclic compound that features both a thiophene and an isoxazole ring. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylthiophen-2-yl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methylthiophene-2-carboxylic acid with hydroxylamine to form the isoxazole ring . The reaction conditions often involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through the use of continuous flow reactors and more efficient catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Methylthiophen-2-yl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
5-(5-Methylthiophen-2-yl)isoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 5-(5-Methylthiophen-2-yl)isoxazol-3-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine
- 5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine
- 5-(4-Chlorophenyl)isoxazol-3-amine
Uniqueness
5-(5-Methylthiophen-2-yl)isoxazol-3-amine is unique due to the presence of both a thiophene and an isoxazole ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H8N2OS |
|---|---|
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
5-(5-methylthiophen-2-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H8N2OS/c1-5-2-3-7(12-5)6-4-8(9)10-11-6/h2-4H,1H3,(H2,9,10) |
Clé InChI |
BGQZKQXCCJDFRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2=CC(=NO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


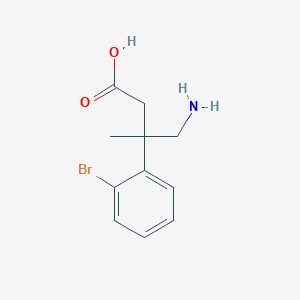
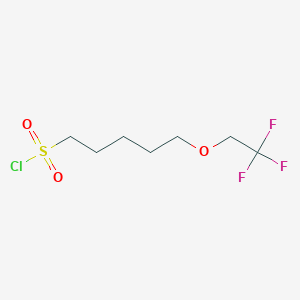

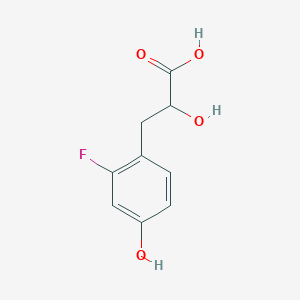

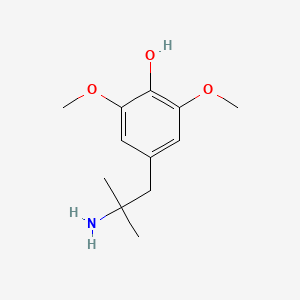
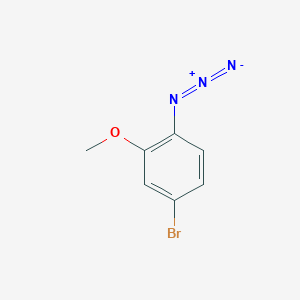

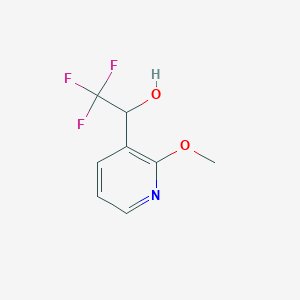

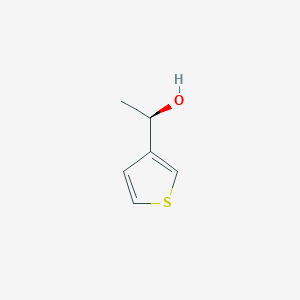
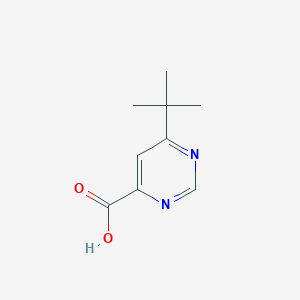
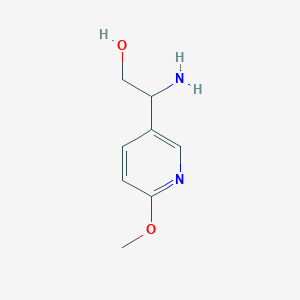
![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate](/img/structure/B13614997.png)
